molecular formula C10H12N2O8 B14287785 3-Nitro-3-deazauridine CAS No. 126347-59-9

3-Nitro-3-deazauridine

Katalognummer: B14287785
CAS-Nummer: 126347-59-9
Molekulargewicht: 288.21 g/mol
InChI-Schlüssel: FSHQLILARCGYGH-VPCXQMTMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Nitro-3-deazauridine is a synthetic nucleoside analogue that has garnered attention for its potential applications in various fields, including medicine and virology. Structurally, it is a modified version of uridine, where the nitrogen atom at the third position is replaced by a carbon atom, and a nitro group is added. This modification imparts unique biochemical properties to the compound, making it a subject of interest in scientific research .

Vorbereitungsmethoden

One common method includes the nitration of a suitable precursor, such as 3-deazauridine, using nitric acid or a mixture of nitric and sulfuric acids . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product’s formation. Industrial production methods may involve scaling up these reactions with optimized conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

3-Nitro-3-deazauridine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The primary mechanism of action of 3-Nitro-3-deazauridine involves its incorporation into RNA, leading to the inhibition of RNA synthesis. This is achieved through the competitive inhibition of cytidine triphosphate synthetase, resulting in reduced levels of cytidine triphosphate, a crucial nucleotide for RNA synthesis . This inhibition disrupts the replication of RNA viruses and the proliferation of cancer cells.

Vergleich Mit ähnlichen Verbindungen

3-Nitro-3-deazauridine is structurally similar to other nucleoside analogues, such as:

The uniqueness of this compound lies in its nitro group, which imparts distinct biochemical activities, particularly in antiviral and anticancer research.

Eigenschaften

CAS-Nummer

126347-59-9

Molekularformel

C10H12N2O8

Molekulargewicht

288.21 g/mol

IUPAC-Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-3-nitropyridin-2-one

InChI

InChI=1S/C10H12N2O8/c13-3-5-7(15)8(16)10(20-5)11-2-1-4(14)6(9(11)17)12(18)19/h1-2,5,7-8,10,13-16H,3H2/t5-,7-,8-,10-/m1/s1

InChI-Schlüssel

FSHQLILARCGYGH-VPCXQMTMSA-N

Isomerische SMILES

C1=CN(C(=O)C(=C1O)[N+](=O)[O-])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Kanonische SMILES

C1=CN(C(=O)C(=C1O)[N+](=O)[O-])C2C(C(C(O2)CO)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.